N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
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Overview
Description
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound featuring a pyridazine ring fused with a thiophene moiety, linked to a pyridine sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as thiophene-2-carboxylic acid, pyridazine derivatives, and pyridine-3-sulfonamide.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyridazinone moiety can be reduced to the corresponding dihydropyridazine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis due to its multiple coordination sites.
Material Science: Its unique structure makes it a candidate for organic semiconductors or photovoltaic materials.
Biology and Medicine
Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, useful in treating diseases like cancer or bacterial infections.
Industry
Dye and Pigment Production: The compound’s chromophoric properties can be exploited in the production of dyes and pigments.
Polymer Additives: It can be used as an additive in polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes like dihydropteroate synthase in bacteria. The pyridazinone and thiophene rings can interact with various proteins, potentially disrupting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
- N-(2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
Uniqueness
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or furan analogs. This can lead to different reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c20-15-6-5-13(14-4-2-10-23-14)18-19(15)9-8-17-24(21,22)12-3-1-7-16-11-12/h1-7,10-11,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTCOEFNPRBOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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